2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two m-fluorophenyl groups attached to a propen-1-amine backbone, with N,N-dimethyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and N,N-dimethylformamide.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine or bromine, are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield fluorinated ketones or aldehydes.
Reduction: Reduction can produce various amine derivatives.
Substitution: Substitution reactions can result in halogenated derivatives.
Scientific Research Applications
2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: It can modulate signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine, 3,3-bis(m-chlorophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
2-Propen-1-amine, 3,3-bis(m-bromophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with bromine atoms instead of fluorine.
2-Propen-1-amine, 3,3-bis(m-iodophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of m-fluorophenyl groups in 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride imparts unique properties, such as increased lipophilicity and potential biological activity, distinguishing it from its analogs with different halogen substitutions.
Properties
CAS No. |
21165-53-7 |
---|---|
Molecular Formula |
C17H18ClF2N |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
3,3-bis(3-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17F2N.ClH/c1-20(2)10-9-17(13-5-3-7-15(18)11-13)14-6-4-8-16(19)12-14;/h3-9,11-12H,10H2,1-2H3;1H |
InChI Key |
NEWLATOFXAHBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=C(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.